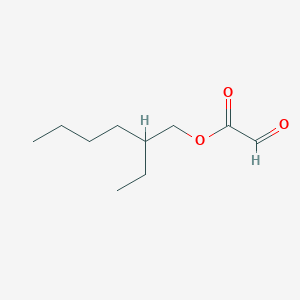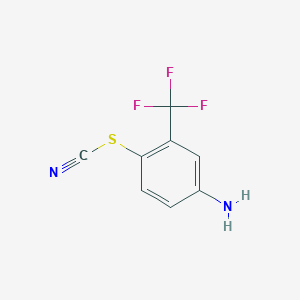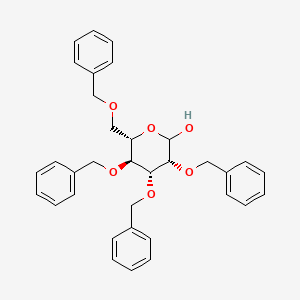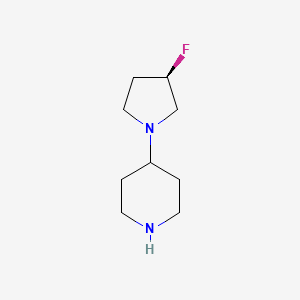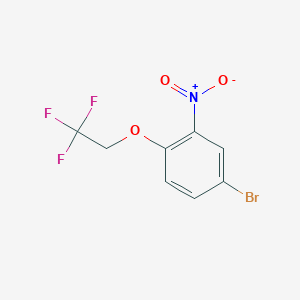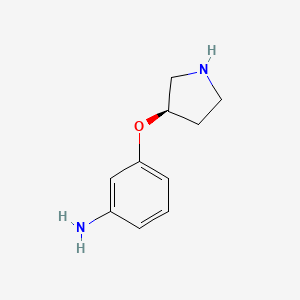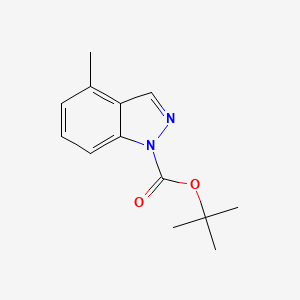
Tert-butyl 4-methyl-1H-indazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-methyl-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring This particular compound features a tert-butyl ester group at the carboxylate position and a methyl group at the fourth position of the indazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-methyl-1H-indazole-1-carboxylate typically involves the following steps:
-
Formation of the Indazole Core: : The indazole core can be synthesized through various methods, such as the Fischer indole synthesis or the Japp-Klingemann reaction. For instance, starting from 4-methylphenylhydrazine and ethyl acetoacetate, the indazole ring can be formed under acidic conditions.
-
Esterification: : The carboxylate group is introduced by reacting the indazole derivative with tert-butyl chloroformate in the presence of a base like triethylamine. This reaction typically occurs at room temperature and yields this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : Tert-butyl 4-methyl-1H-indazole-1-carboxylate can undergo oxidation reactions, typically at the methyl group, to form corresponding alcohols or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.
-
Reduction: : The compound can be reduced at the carboxylate group to form the corresponding alcohol. Lithium aluminum hydride is a common reducing agent used for this purpose.
-
Substitution: : Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 3 and 5. Halogenation, nitration, and sulfonation are typical substitution reactions facilitated by reagents like bromine, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
- Oxidation
Propiedades
Fórmula molecular |
C13H16N2O2 |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
tert-butyl 4-methylindazole-1-carboxylate |
InChI |
InChI=1S/C13H16N2O2/c1-9-6-5-7-11-10(9)8-14-15(11)12(16)17-13(2,3)4/h5-8H,1-4H3 |
Clave InChI |
FTOUQRICHJEGGA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=NN(C2=CC=C1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


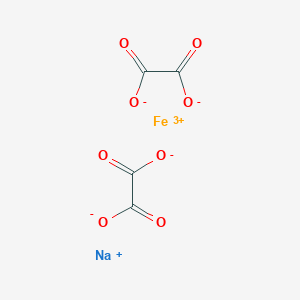

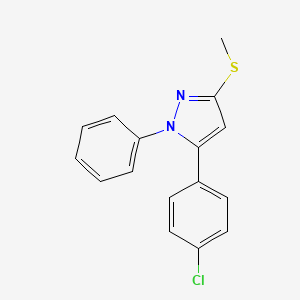
![[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene](/img/structure/B12846734.png)
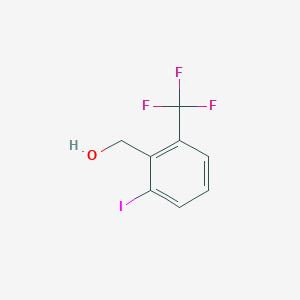
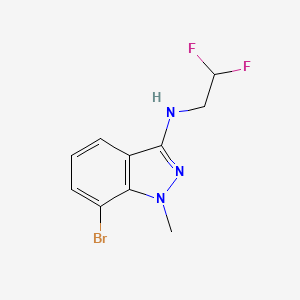
![cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine](/img/structure/B12846759.png)
